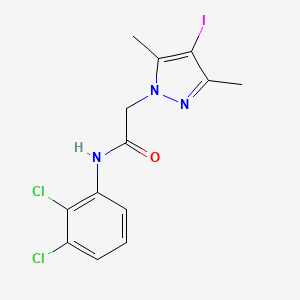
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an iodinated pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Acetamide formation: The acetamide group is introduced by reacting the pyrazole derivative with an acylating agent such as acetyl chloride or acetic anhydride.
Coupling with dichlorophenyl group: The final step involves coupling the acetamide derivative with 2,3-dichlorophenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetamide group.
Reduction: Reduction reactions can target the iodinated pyrazole ring or the dichlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or electrophilic reagents like bromine (Br₂) for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated derivatives or reduced amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Agrochemicals: Possible application as a pesticide or herbicide due to its structural features.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups on the pyrazole ring.
N-(2,3-dichlorophenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Contains a bromine atom instead of iodine.
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and iodinated pyrazole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12Cl2IN3O |
|---|---|
Molecular Weight |
424.06 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12Cl2IN3O/c1-7-13(16)8(2)19(18-7)6-11(20)17-10-5-3-4-9(14)12(10)15/h3-5H,6H2,1-2H3,(H,17,20) |
InChI Key |
QQTBNHJTUUGWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B11486779.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane](/img/structure/B11486838.png)
